![molecular formula C20H18ClN3OS B2450257 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide CAS No. 872688-51-2](/img/structure/B2450257.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridazin-3 (2H)-one . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A series of related compounds were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .Chemical Reactions Analysis
The introduction of a 6-substituted-phenyl group on 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .Applications De Recherche Scientifique
Biological and Chemical Properties
Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been extensively studied for their biological effects. These compounds have substantial commercial importance and the biological consequences of exposure have been explored in detail. The biological responses of these chemicals vary qualitatively and quantitatively, with effects reflecting the biology of the material and its usage or proposed usage. Data specific to each chemical have been considered separately, and the environmental toxicology of these materials has expanded significantly over the years (Kennedy, 2001).
Pyridazinone Compounds as COX-2 Inhibitors Pyridazinone compounds like ABT-963 have been identified as potent and selective COX-2 inhibitors, offering therapeutic benefits such as high oral anti-inflammatory potency, improved aqueous solubility, and gastric safety. They are effective in reducing prostaglandin production, edema, nociception, bone loss, and soft tissue destruction, making them potential candidates for treating pain and inflammation associated with arthritis (Asif, 2016).
Antioxidant Capacity of ABTS/PP Decolorization Assay The ABTS/potassium persulfate decolorization assay is widely used for measuring antioxidant capacity. This review delves into the reaction pathways underlying the assay. The analysis showed that certain antioxidants, primarily of phenolic nature, can form coupling adducts with ABTS, contributing to the total antioxidant capacity. The coupling reaction's contribution to the overall antioxidant capacity and the relevance of oxidation products require further elucidation (Ilyasov et al., 2020).
Synthetic Protocols of Pyridazine and Pyridazone Analogues The review summarizes various methods for synthesizing pyridazine and pyridazinone analogues, highlighting their biological activities, especially related to the cardiovascular system. Pyridazine's unique properties and its formation through nucleophilic substitution and conversion into 1-oxide are detailed, providing insights into the potential for creating various pyridazine substitution products (Jakhmola et al., 2016).
Chemical Synthesis and Reactions
Synthetic Organic Chemistry based on N-Ar Axis The review embodies studies related to synthetic organic chemistry based on the N-Ar axis, focusing on the development of chemoselective N-acylation reagents, studies of chiral axes due to acyclic imide-Ar Bond, and the development of a chiral ligand possessing an N-Ar prochiral axis. The synthesized ligands exhibited high selectivity, up to 99% ee, in a standard palladium-catalyzed asymmetric allylic substitution (Kondo & Murakami, 2001).
Orientations Futures
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRPOOEDBOQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2450174.png)
![1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2450175.png)
![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)
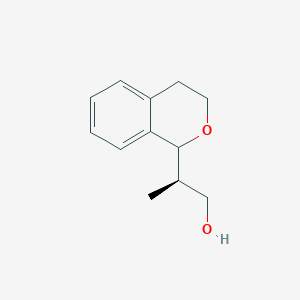
![2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2450180.png)
![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)
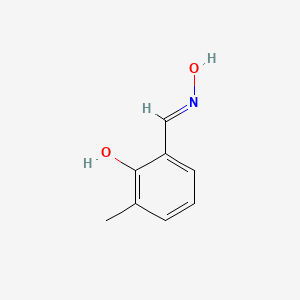
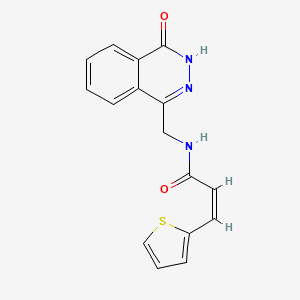
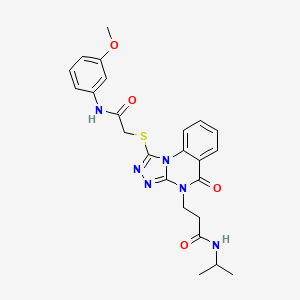
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)
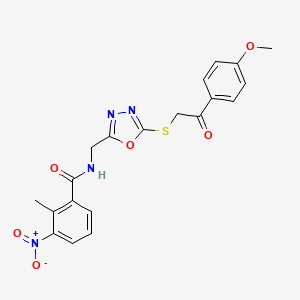
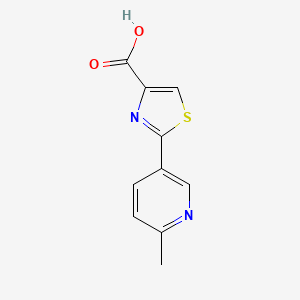
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2450196.png)
![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)